Papyracillic acid
Overview
Description
Papyracillic acid is a phytotoxin produced by the fungus Ascochyta agropyrina var. nana. It has been studied for its potential as a bioherbicide and its activity against various pests and pathogens . This compound has garnered interest due to its unique chemical structure and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of papyracillic acid involves several synthetic routes. One method includes the use of a multienzymatic pathway that enables the conversion of hydroxy-functionalized furans to spirocyclic products . This process involves a combination of chloroperoxidase, an oxidase, and an alcohol dehydrogenase in a one-pot reaction cascade.
Industrial Production Methods
the synthesis of its derivatives and analogs for research purposes often involves chemical synthesis techniques that can be scaled up for larger production .
Chemical Reactions Analysis
Types of Reactions
Papyracillic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound include its derivatives with modified functional groups. These derivatives are often evaluated for their enhanced biological activities, such as increased biting deterrent activity against mosquitoes .
Scientific Research Applications
Papyracillic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of papyracillic acid involves its interaction with specific molecular targets in pests and pathogens. For example, its biting deterrent activity against mosquitoes is attributed to the presence of a furanone ring in its structure . This ring interacts with the sensory receptors of mosquitoes, deterring them from biting.
Comparison with Similar Compounds
Papyracillic acid can be compared with other similar compounds, such as:
These compounds share similar biological activities, such as phytotoxicity and antimicrobial properties . this compound is unique due to its specific structure and the presence of the furanone ring, which contributes to its distinct biological activities .
Properties
IUPAC Name |
2-hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-6-7(2)11(16-10(6,3)13)8(14-4)5-9(12)15-11/h5-6,13H,2H2,1,3-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYMIBGYKZFDMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C)C2(C(=CC(=O)O2)OC)OC1(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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